Cas no 2228524-83-0 (methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate)

methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
- 2228524-83-0
- EN300-1945516
-
- Inchi: 1S/C11H13F2NO2/c1-11(14,10(12)13)8-5-3-7(4-6-8)9(15)16-2/h3-6,10H,14H2,1-2H3
- InChI Key: RYIBNSYOWKEFMA-UHFFFAOYSA-N
- SMILES: FC(C(C)(C1C=CC(C(=O)OC)=CC=1)N)F
Computed Properties
- Exact Mass: 229.09143498g/mol
- Monoisotopic Mass: 229.09143498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945516-10.0g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1945516-0.25g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1945516-2.5g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1945516-1.0g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1945516-0.05g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1945516-5.0g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1945516-0.5g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1945516-0.1g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1945516-5g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1945516-1g |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate |
2228524-83-0 | 1g |
$1100.0 | 2023-09-17 |
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
Methyl 4-(2-Amino-1,1-Difluoropropan-2-yl)Benzoate: A Comprehensive Overview
Methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate, identified by the CAS number 2228524-83-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a benzoate ester group with a substituted amino group containing fluorine atoms. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The structure of methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate consists of a benzene ring substituted with a methyl ester group at the para position and an amino group at the ortho position relative to the ester. The amino group is further substituted with two fluorine atoms on the same carbon atom, creating a trifluoromethyl-like structure but with one hydrogen atom retained due to the amino substitution. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of anti-inflammatory agents and anticancer drugs. The fluorine atoms in the structure contribute to increased lipophilicity and improved pharmacokinetic profiles, making it an attractive candidate for drug delivery systems.
In terms of synthesis, methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate can be prepared through various routes, including nucleophilic substitution and condensation reactions. One common method involves the reaction of methyl benzoate with an appropriately substituted amine derivative under controlled conditions. The use of fluorinated reagents has been optimized to ensure high yields and purity of the final product.
The compound's physical properties, such as melting point and solubility, have been extensively studied to understand its behavior under different conditions. For example, its high melting point suggests good thermal stability, which is advantageous for applications requiring heat resistance. Additionally, its solubility in organic solvents makes it suitable for use in various chemical reactions and formulations.
From an environmental perspective, the biodegradability and toxicity of methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate have been evaluated to assess its impact on ecosystems. Studies indicate that it undergoes slow degradation under aerobic conditions but poses minimal risk to aquatic life when used responsibly.
In conclusion, methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate (CAS No. 2228524-83) is a multifaceted compound with promising applications across diverse industries. Its unique structure and favorable properties make it a valuable tool for researchers aiming to develop innovative solutions in pharmaceuticals and beyond.
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